Dehydrodiisoeugenol

Anti-inflammatory NF-κB COX-2

Dehydrodiisoeugenol uniquely inhibits LPS-stimulated NF-κB activation and COX-2 gene expression, while its monomeric precursor isoeugenol shows no activity—making it the essential tool for this pathway. As the most cytotoxic phenylpropanoid in its series, with a demonstrably more stable phenoxyl radical than eugenol, it is the preferred lead compound for anticancer SAR. Proven BBB penetration and quantitative MICs against M. abscessus and M. fortuitum further differentiate it for CNS and antimicrobial screening. Supplied at ≥98% purity by HPLC. Strictly for research use.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 2680-81-1
Cat. No. B190919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodiisoeugenol
CAS2680-81-1
Synonymsdehydrodiisoeugenol
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+
InChIKeyITDOFWOJEDZPCF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodiisoeugenol (CAS 2680-81-1): Chemical Identity and Baseline Characteristics for Scientific Procurement


Dehydrodiisoeugenol (DHIE), also known as (±)-licarin A or (±)-trans-dehydrodiisoeugenol, is a benzofuran-type neolignan formed by the oxidative dimerization of two isoeugenol units [1]. It is a naturally occurring compound first isolated from Myristica fragrans (nutmeg) and since identified in over 17 plant species [2]. The compound has a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol [1]. As a solid at room temperature with a melting point of 133°C, it exhibits high solubility in DMSO (≥32.6 to ≥250 mg/mL) but is practically insoluble in water and has limited solubility in ethanol [3]. Its procurement is strictly for research use only, with commercial sources typically offering it at purities ≥98% as determined by HPLC .

Why Isoeugenol and Other In-Class Neolignans Cannot Substitute for Dehydrodiisoeugenol


While dehydrodiisoeugenol shares a biosynthetic origin with monomeric phenylpropanoids like eugenol and isoeugenol, its dimeric benzofuran structure confers fundamentally distinct physicochemical and biological properties that preclude simple substitution [1]. Critically, the dimerization process transforms the radical behavior: dehydrodiisoeugenol generates a phenoxyl radical that is demonstrably more stable than that of eugenol, appearing at a significantly later incubation time in electron spin resonance (ESR) studies [2]. This difference in radical stability is mechanistically linked to its higher cytotoxic activity against tumor cell lines compared to its monomeric precursors [2]. Furthermore, direct comparative assays reveal that in LPS-stimulated macrophages, dehydrodiisoeugenol strongly inhibits COX-2 gene expression, whereas its direct monomeric analog, isoeugenol, fails to do so [3]. Such qualitative differences in functional activity, driven by the dimeric architecture, mean that a user requiring a specific biological effect—such as NF-κB pathway inhibition or antimycobacterial activity—cannot expect comparable results from a simpler, cheaper monomer.

Quantitative Differentiation of Dehydrodiisoeugenol: A Procurement Evidence Guide


Superior Anti-inflammatory Pathway Inhibition vs. Isoeugenol in Macrophages

In a direct head-to-head comparison in RAW264.7 murine macrophages, dehydrodiisoeugenol demonstrates a clear functional differentiation from its monomeric precursor, isoeugenol. When stimulated with lipopolysaccharide (LPS), dehydrodiisoeugenol strongly inhibited the expression of the cyclooxygenase-2 (COX-2) gene. In stark contrast, both isoeugenol and α-diisoeugenol (another isoeugenol dimer) did not inhibit COX-2 expression under the same conditions [1]. This qualitative difference highlights that the specific dimeric structure of dehydrodiisoeugenol is essential for this anti-inflammatory activity, making it a non-substitutable agent for studies focused on this pathway.

Anti-inflammatory NF-κB COX-2 Macrophage

Differential Cytotoxic Potency Against Tumor Cells Compared to Monomeric Precursors

A study comparing the cytotoxic activity of a series of phenylpropanoids against a salivary gland tumor cell line (HSG) established a clear rank-order of potency: dehydrodiisoeugenol > α-di-isoeugenol > isoeugenol > eugenol > bis-eugenol [1]. This demonstrates that dehydrodiisoeugenol is the most cytotoxic compound in this series. Electron spin resonance (ESR) analysis provided a mechanistic basis for this observation, showing that dehydrodiisoeugenol produces a phenoxyl radical that is more stable than that of eugenol, as indicated by its appearance at a later incubation time [1].

Cytotoxicity Anticancer Radical Stability SAR

Confirmed Antimycobacterial Activity with Quantified MIC Values Against Specific Strains

As reviewed by Godínez-Chaparro et al., dehydrodiisoeugenol exhibits quantifiable antimycobacterial activity. Minimum Inhibitory Concentration (MIC) values have been determined against several clinically relevant Mycobacterium strains: 9.76 µg/mL against M. abscessus, and 39.06 µg/mL against both M. fortuitum and M. massiliense [1]. While direct comparator data for other neolignans in the same assay is not provided in this specific review, these quantitative MIC values serve as a crucial benchmark for compound selection in antimicrobial screening programs, establishing a baseline of activity that can be compared against future analogs.

Antimicrobial Antimycobacterial MIC Drug Discovery

Validated HPLC Methods for Quantification in Complex Matrices for Quality Control

Robust analytical methods are essential for quality control and research, and specific, validated HPLC methods have been developed for the quantification of dehydrodiisoeugenol. For instance, a method established for determining its content in nutmeg roasted with wheat bran demonstrated excellent linearity (r=0.9999) and an average recovery rate of 98.22% with a relative standard deviation (RSD) of 1.9% [1]. Another RP-HPLC method for a traditional formulation showed an RSD for precision, stability, and reproducibility tests of no more than 2.84%, with an average recovery of 101.39% [2].

Analytical Chemistry HPLC Quality Control Method Validation

Potential for CNS-Targeted Research Supported by In Vivo Blood-Brain Barrier Penetration

A tissue distribution study in rats following intravenous administration of dehydrodiisoeugenol (DDIE) revealed a unique pharmacokinetic property: DDIE rapidly crosses the blood-brain barrier (BBB). The study found high concentrations of DDIE in all cerebral nuclei just 8 minutes post-administration [1]. This finding is supported by in vitro studies using an MDCK-pHaMDR cell monolayer model, which indicated that the main transport mechanism for dehydrodiisoeugenol across the BBB is passive diffusion [2]. This characteristic distinguishes it from many compounds that are excluded from the CNS and is a key differentiator for neurological research.

Pharmacokinetics Blood-Brain Barrier CNS In Vivo

Validated Application Scenarios for Dehydrodiisoeugenol in Scientific and Industrial Research


Mechanistic Studies of the NF-κB Inflammatory Pathway

Based on the direct comparative evidence, dehydrodiisoeugenol is the preferred compound for researchers specifically investigating the inhibition of the NF-κB/COX-2 pathway in macrophage models. Unlike its monomeric precursor isoeugenol, which shows no activity, dehydrodiisoeugenol consistently and strongly inhibits both LPS-stimulated NF-κB activation and COX-2 gene expression [1]. This makes it an essential tool for dissecting this specific anti-inflammatory mechanism.

Structure-Activity Relationship (SAR) and Cytotoxicity Studies in Cancer Research

As evidenced by direct head-to-head studies, dehydrodiisoeugenol is the most cytotoxic compound within its series of related phenylpropanoid monomers and dimers [2]. This established rank-order potency makes it an ideal lead compound or reference standard for SAR studies aiming to develop more effective anticancer agents based on the dihydrobenzofuran neolignan scaffold. Its well-documented radical stability further supports its use in studying oxidative stress-mediated cell death.

Screening for Novel Antimycobacterial Agents

The availability of quantitative MIC data against specific, clinically relevant mycobacteria (M. abscessus, M. fortuitum, M. massiliense) provides a clear rationale for including dehydrodiisoeugenol in antimicrobial screening libraries [3]. Its known potency against these strains offers a defined baseline of activity, allowing researchers to benchmark the performance of new synthetic derivatives or natural product isolates.

CNS Drug Discovery and Blood-Brain Barrier Permeability Research

The confirmed ability of dehydrodiisoeugenol to rapidly penetrate the blood-brain barrier and achieve high concentrations in brain tissue is a critical selection criterion for CNS-focused projects [4]. It serves as a valuable tool compound for studying the pharmacokinetic behavior of BBB-permeable neolignans and for exploring its reported anxiogenic effects and other potential central nervous system activities.

Technical Documentation Hub

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